1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide is an organic compound belonging to the class of chromenone derivatives. This compound exhibits significant biological and pharmacological activities, making it a subject of intense research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide typically involves the following steps:
Formation of Chromenone Core: The reaction begins with the formation of the chromenone core by condensation of salicylaldehyde and phenyl acetic acid in the presence of a base.
Etherification Reaction: The chromenone core undergoes an etherification reaction with 2-bromoethanol to form 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethanol.
Carboxamidation: The final step involves the reaction of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethanol with piperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired compound.
Industrial Production Methods
The industrial production methods are scaled-up versions of laboratory synthesis. Large-scale production usually involves:
High-yield reaction conditions optimized for bulk synthesis.
Utilization of continuous flow reactors to ensure consistent product quality and yield.
Stringent purification processes to obtain highly pure this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions with oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the keto group in the chromenone core using reducing agents like sodium borohydride yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially with halogenated compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC (N,N'-Dicyclohexylcarbodiimide).
Major Products
Oxidation products such as carboxylic acids.
Reduction products such as alcohol derivatives.
Substitution products depending on the nucleophiles used.
Scientific Research Applications
This compound has diverse applications across various scientific fields:
Chemistry
Used as a precursor in the synthesis of other complex organic molecules.
Applied in studies of reaction mechanisms and chemical kinetics.
Biology
Studied for its potential as a pharmacological agent with anti-inflammatory and antioxidant properties.
Used in bioassays to study enzyme inhibition and receptor binding activities.
Medicine
Investigated as a lead compound in drug discovery for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Explored for its antimicrobial activity against various bacterial and fungal pathogens.
Industry
Utilized in the development of materials with specific optical properties for use in electronic devices.
Employed in the synthesis of novel polymers and copolymers with unique physical and chemical characteristics.
Mechanism of Action
The mechanism of action of 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets key enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways involved in inflammation, oxidative stress, and apoptosis, leading to therapeutic effects in various disease models.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 6,7-dihydroxycoumarin share similar chromenone structures and exhibit comparable biological activities.
Benzopyran derivatives: Compounds like 2H-chromen-2-one and 4H-chromen-4-one also share structural similarities and are used in similar pharmacological studies.
Uniqueness
1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide is unique due to:
Its combined structural features of both chromenone and piperidine moieties, providing a broad spectrum of biological activities.
Its ability to act on multiple molecular targets, offering potential for multi-faceted therapeutic applications.
Properties
IUPAC Name |
1-[2-(2-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c24-22(26)17-8-10-25(11-9-17)12-13-28-19-7-6-18-14-20(16-4-2-1-3-5-16)23(27)29-21(18)15-19/h1-7,14-15,17H,8-13H2,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIQRTIPXZFIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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